molecular formula C9H15NO2 B2733442 Methyl 3-prop-2-enylpyrrolidine-3-carboxylate CAS No. 1823830-85-8

Methyl 3-prop-2-enylpyrrolidine-3-carboxylate

Cat. No.: B2733442
CAS No.: 1823830-85-8
M. Wt: 169.224
InChI Key: FDGSZLCUNKELFX-UHFFFAOYSA-N
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Description

Methyl 3-prop-2-enylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative designed for medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged saturated scaffold in pharmaceuticals, characterized by its sp 3 -hybridization and non-planar structure, which allows for extensive exploration of the pharmacophore space and contributes to stereochemical diversity . This specific compound features a prop-2-en-1-yl (allyl) substituent and a methyl ester group at the 3-position, making it a versatile intermediate for further synthetic modification, including functionalization of the allyl chain or hydrolysis of the ester to a carboxylic acid. Pyrrolidine rings are found in numerous bioactive molecules and FDA-approved drugs, with applications in the development of anticancer, antibacterial, central nervous system (CNS), antidiabetic, and anti-inflammatory agents . The saturated, three-dimensional nature of the pyrrolidine core can improve the solubility and overall druggability of lead compounds compared to flat, aromatic structures . Furthermore, the chiral centers of such molecules are critical for selective interactions with enantioselective biological targets like proteins, allowing researchers to investigate and optimize the biological profile of new chemical entities . This compound is intended for use as a building block in the synthesis of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl 3-prop-2-enylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-4-9(8(11)12-2)5-6-10-7-9/h3,10H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGSZLCUNKELFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-prop-2-enylpyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an allyl side chain and a carboxylate functional group. The molecular formula is C9H15NO2C_9H_{15}NO_2 with a molecular weight of approximately 169.23 g/mol. The presence of both the allyl group and the carboxylate moiety contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrrolidine Ring : Using a suitable amine and an α,β-unsaturated carbonyl compound.
  • Alkylation : Introducing the prop-2-enyl group through alkylation reactions.
  • Esters Formation : Converting the carboxylic acid to the methyl ester using methanol and an acid catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria.

  • Case Study : In vitro assays demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus . Further exploration into its mechanism revealed that it disrupts bacterial cell wall synthesis.

Anticancer Activity

The compound also shows promise in anticancer research . Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models.

  • Case Study : A study involving MCF-7 breast cancer cells reported a dose-dependent increase in apoptosis markers when treated with this compound, with IC50 values around 25 µM . The mechanism was linked to the activation of caspase pathways.

Interaction with Biological Targets

This compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. Its structural features allow for specific binding affinities that could lead to therapeutic effects.

Binding Affinity Studies

Interaction studies have indicated that this compound has a moderate affinity for certain protein targets, which may explain its biological effects.

Target Protein Binding Affinity (Kd) Biological Effect
Protein Kinase C (PKC)150 nMModulation of cell signaling pathways
Cyclooxygenase (COX)200 nMAnti-inflammatory effects

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To better understand how this compound interacts at the molecular level with its targets.
  • Structural Modifications : To optimize its pharmacological properties through chemical modifications.

Comparison with Similar Compounds

1-Methyl-2-pyrrolidone (Methylpyrrolidone)

Structure : Unlike the target compound, 1-methyl-2-pyrrolidone (CAS 872-50-4) is a lactam with a carbonyl group at the 2-position and a methyl group at the 1-position, forming a polar aprotic solvent .
Properties :

  • Boiling Point : ~202°C (high due to strong hydrogen bonding).
  • Applications : Widely used as a solvent in pharmaceuticals and electronics, contrasting with the target compound’s likely role as a synthetic intermediate.
    Key Difference : The lactam structure enhances polarity and boiling point compared to the ester-functionalized pyrrolidine in Methyl 3-prop-2-enylpyrrolidine-3-carboxylate, which may exhibit lower thermal stability .

Methyl Salicylate

Structure : Methyl salicylate (CAS 83-40-9) is an aromatic methyl ester of salicylic acid, lacking a heterocyclic ring .

Properties :

  • Volatility : High vapor pressure (0.11 mmHg at 25°C), making it suitable for topical analgesics.
  • Solubility: Limited water solubility (0.07 g/L) but miscible with organic solvents . Comparison: The target compound’s pyrrolidine ring and allyl group likely reduce volatility compared to methyl salicylate, while enhancing solubility in polar aprotic solvents due to the ester and amine functionalities.

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Structure: These are complex bicyclic diterpenoids with methyl ester groups, such as those identified in Austrocedrus chilensis resin (). Properties:

  • Molecular Weight : ~330–350 g/mol (significantly larger than the target compound).
  • Applications : Natural resins with roles in plant defense; the target compound’s simpler structure may favor synthetic versatility.
    Key Difference : The diterpene backbone confers rigidity and hydrophobicity, whereas the pyrrolidine-ester hybrid in this compound offers conformational flexibility and reactive sites for further functionalization .

Data Table: Comparative Properties of Methyl Esters and Pyrrolidine Derivatives

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
This compound (Inferred) ~183 ~200–220 (est.) Moderate in polar solvents Synthetic intermediate
1-Methyl-2-pyrrolidone 99.1 202 Miscible in water Solvent
Methyl Salicylate 152.1 222 0.07 g/L (water) Topical analgesic
Sandaracopimaric Acid Methyl Ester ~332 N/A Lipophilic Natural resin component

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